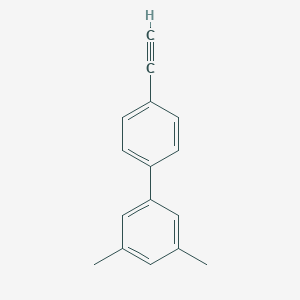

4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl

Description

4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl is a biphenyl-based compound featuring a rigid ethynyl (–C≡C–) substituent at the 4'-position and two methyl (–CH₃) groups at the 3- and 5-positions of the adjacent phenyl ring. The ethynyl group confers linearity and π-conjugation, enhancing electronic delocalization across the biphenyl system, while the methyl groups provide steric bulk and electron-donating effects. This structural combination makes the compound a candidate for applications in organic electronics, catalysis, or as a ligand in coordination chemistry.

Properties

IUPAC Name |

1-(4-ethynylphenyl)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-4-14-5-7-15(8-6-14)16-10-12(2)9-13(3)11-16/h1,5-11H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWUPWISOFLWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core.

Sonogashira Coupling: The ethynyl group is introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3,5-dimethyl-1,1’-biphenyl depends on its specific application. In general, the compound interacts with molecular targets through its ethynyl and aromatic groups, which can participate in various chemical reactions and binding interactions. These interactions can modulate biological pathways and chemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Biphenyl Derivatives

highlights three fluorinated biphenyl analogs: 2p (4'-Fluoro-3,5-dimethyl-1,1'-biphenyl) and 2q (3'-Fluoro-3,5-dimethyl-1,1'-biphenyl) . These compounds share the 3,5-dimethyl substitution pattern with the target compound but replace the ethynyl group with fluorine.

Key Differences :

- The ethynyl group in the target compound likely increases planarity and conjugation compared to fluorine, which primarily induces polarity and lipophilicity.

- Fluorine’s strong electronegativity may enhance metabolic stability in biological systems, whereas the ethynyl group could improve charge transport in materials science applications .

Triazolyl Biphenyl Derivatives

Key Differences :

- The triazolyl derivative’s bulkiness limits molecular packing, favoring fluorescence emission, whereas the ethynyl group’s linearity could promote crystalline ordering.

- Triazolyl groups are often exploited in medicinal chemistry for hydrogen bonding, whereas ethynyl groups are more relevant in materials design .

Halogenated Pyrazolone Derivatives

lists bromo- and chloro-substituted pyrazolones with biphenyl groups, such as 2-([1',1"-biphenyl]-4'-yl)-4-bromo-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one .

Key Differences :

- The pyrazolone core introduces heterocyclic reactivity (e.g., keto-enol tautomerism), whereas the ethynyl biphenyl system prioritizes electronic conjugation.

Data Tables for Quick Reference

Table 1: Substituent Effects on Biphenyl Derivatives

| Compound | Key Substituents | Electronic Effect | Dominant Application Area |

|---|---|---|---|

| 4'-Ethynyl-3,5-dimethyl-1,1'-biphenyl | Ethynyl, methyl | Conjugation-enhanced | Materials science |

| 4'-Fluoro-3,5-dimethyl-1,1'-biphenyl | Fluorine, methyl | Inductive withdrawal | Pharmaceuticals |

| Triazolyl biphenyl (Compound 2) | Triazolyl, methyl | Hydrogen bonding | Bioactive agents |

| Bromo-pyrazolone | Bromo, pyrazolone | Heterocyclic reactivity | Drug discovery |

Table 2: Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.